molecular formula C10H20INO2S B14418343 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide CAS No. 85109-27-9

4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide

Cat. No.: B14418343
CAS No.: 85109-27-9
M. Wt: 345.24 g/mol
InChI Key: QFEPQZGPFIUIFA-UHFFFAOYSA-M
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Description

4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propanoylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide typically involves the reaction of morpholine with appropriate alkylating agents. The process may include the following steps:

    Alkylation: Morpholine is reacted with methyl iodide to introduce the methyl group at the nitrogen atom.

    Thioester Formation: The resulting compound is then reacted with a propanoyl chloride derivative to form the propanoylsulfanyl group.

    Quaternization: Finally, the compound undergoes quaternization with an iodide source to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Corresponding halide salts.

Scientific Research Applications

4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Benzyloxy-2-propionyloxy-propyl)-4-methyl-morpholin-4-ium iodide
  • 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide

Uniqueness

4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

85109-27-9

Molecular Formula

C10H20INO2S

Molecular Weight

345.24 g/mol

IUPAC Name

S-[2-(4-methylmorpholin-4-ium-4-yl)ethyl] propanethioate;iodide

InChI

InChI=1S/C10H20NO2S.HI/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

QFEPQZGPFIUIFA-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)SCC[N+]1(CCOCC1)C.[I-]

Origin of Product

United States

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